molecular formula C17H21NO2S B2674875 N-(1-(furan-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1209243-30-0

N-(1-(furan-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2674875
CAS RN: 1209243-30-0
M. Wt: 303.42
InChI Key: XZXODKAYTOBYST-UHFFFAOYSA-N
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Description

N-(1-(furan-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as CP-945,598, is a synthetic cannabinoid receptor agonist. It was first synthesized in 2002 by Pfizer, Inc. and has been the subject of scientific research for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

This compound and its derivatives are synthesized through multiple steps involving the coupling of naphthalen-1-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with P2S5 in anhydrous toluene. This method leads to the production of compounds with potential applications in materials science and pharmaceutical research due to their unique structural properties (А. Aleksandrov & М. М. El’chaninov, 2017).

Multicomponent Synthesis

Research demonstrates efficient multi-component synthesis of highly functionalized derivatives, highlighting the versatility of such compounds in synthesizing complex molecules that could be used in developing new materials or drugs (M. Sayahi et al., 2015).

Potential in Drug Design

The unique structural features of compounds like N-(1-(furan-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide make them interesting candidates for pharmaceutical drug design, where they serve as synthetic building blocks or pharmacophores for developing new therapeutic agents (J. Kula et al., 2009).

Antimicrobial and Biological Activities

Some derivatives have been synthesized and investigated for their antimicrobial activity, showing good efficacy against several microorganisms. This opens up possibilities for their use in developing new antimicrobial agents (Sukriye Cakmak et al., 2022).

Catalytic Synthesis and Applications

Efficient catalytic methods have been developed for the synthesis of furans, pyrroles, and thiophenes, indicating the potential of N-(1-(furan-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide derivatives in catalysis and material science applications (A. Aponick et al., 2009).

properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-13(12-14-6-4-10-20-14)18-16(19)17(8-2-3-9-17)15-7-5-11-21-15/h4-7,10-11,13H,2-3,8-9,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXODKAYTOBYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(furan-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

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